2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Description

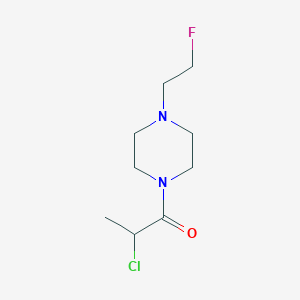

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a synthetic small molecule featuring a piperazine core substituted with a 2-fluoroethyl group at the 4-position and a 2-chloropropan-1-one moiety. This compound belongs to a class of piperazine derivatives, which are widely explored in medicinal chemistry due to their versatility as pharmacophores.

Properties

IUPAC Name |

2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClFN2O/c1-8(10)9(14)13-6-4-12(3-2-11)5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAUIIOVTKJALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. In this article, we will explore the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Structural Formula

The structural formula of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 256.70 g/mol |

| CAS Number | 2098082-49-4 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chloro group can participate in nucleophilic substitution reactions, while the piperazine moiety may interact with neurotransmitter receptors and enzymes, modulating biological pathways and leading to pharmacological effects.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound, against various bacterial strains. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a comparative analysis of piperazine derivatives revealed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Piperazine derivatives are also studied for their neuropharmacological effects. A virtual screening study indicated that this compound could act as a potential inhibitor of human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This suggests a possible role in enhancing cognitive functions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating potent antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines assessed the cytotoxicity of this compound. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC3 | 10 |

| HeLa | 20 |

These results highlight the compound's selective toxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The structural analogs of 2-chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one differ primarily in the substituents attached to the piperazine nitrogen. Key examples include:

Aromatic Substitutents

- 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-1-one (8b) Substituent: 4-Hydroxyphenyl. Molecular Formula: C₁₃H₁₆ClN₂O₂. Key Difference: The phenolic hydroxyl group increases polarity compared to the fluoroethyl group in the target compound.

- 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one Substituent: 2-Fluorophenyl. Molecular Formula: C₂₀H₂₂ClFN₂O₂. Molecular Weight: 376.86 g/mol. logP: 4.86 (higher lipophilicity due to aromatic rings) .

Aliphatic Substitutents

- 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one Substituent: 2-Methoxyethyl. Molecular Formula: C₁₀H₁₉ClN₂O₂. Molecular Weight: 234.72 g/mol.

- 2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone Substituent: 4-Methoxyphenyl. Molecular Formula: C₁₃H₁₇ClN₂O₂. Molecular Weight: 280.74 g/mol. Role: Intermediate in antifungal/antibacterial agent synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on substituent contributions; experimental data unavailable.

- Molecular Weight : The target compound is smaller (221.84 g/mol) than aromatic derivatives, which may improve bioavailability.

Preparation Methods

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a specialized organic compound featuring a chloro-substituted propanone moiety linked to a piperazine ring substituted with a 2-fluoroethyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which may influence biological activity and pharmacokinetics. The preparation of such compounds typically involves selective functionalization of the piperazine ring and controlled introduction of the chloro-propanone fragment.

This article focuses solely on the preparation methods of this compound, analyzing diverse synthetic routes, reaction conditions, and purification techniques based on authoritative research findings.

General Synthetic Strategy Overview

The synthesis of this compound generally involves two key steps:

- Step 1: Functionalization of piperazine with a 2-fluoroethyl substituent.

- Step 2: Acylation of the functionalized piperazine nitrogen with a 2-chloropropanoyl moiety.

This approach ensures selective substitution and incorporation of the chloro-propanone group.

Preparation of 4-(2-Fluoroethyl)piperazine Intermediate

The 2-fluoroethyl group is typically introduced via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) reacting with piperazine under controlled conditions:

- Reagents: Piperazine, 2-fluoroethyl bromide/chloride

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)

- Conditions: Room temperature to mild heating (25–60°C), with base (e.g., potassium carbonate) to scavenge generated acid

- Time: Several hours to overnight

This reaction yields 4-(2-fluoroethyl)piperazine predominantly, with minor dialkylated byproducts which can be minimized by stoichiometric control.

Acylation with 2-Chloropropanoyl Chloride

4.1 Formation of this compound

The acylation step involves reacting the 4-(2-fluoroethyl)piperazine with 2-chloropropanoyl chloride under anhydrous conditions:

- Reagents: 4-(2-fluoroethyl)piperazine, 2-chloropropanoyl chloride

- Solvent: Anhydrous dichloromethane (DCM) or chloroform

- Base: Triethylamine or pyridine to neutralize HCl formed

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions

- Time: 1–12 hours depending on scale and stirring efficiency

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the acid chloride, forming the amide linkage with the chloro-propanone moiety.

Purification Techniques

Purification of the final product is crucial to remove unreacted starting materials, side products, and residual solvents.

- Chromatography: Flash column chromatography using hexanes/ethyl acetate mixtures (e.g., 10% EtOAc in hexanes) is effective for isolating the pure compound.

- Crystallization: Recrystallization from solvents like isopropyl alcohol or acetone can enhance purity.

- Drying: Vacuum drying at 50–55°C for several hours ensures removal of residual solvents.

Data Tables Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Alkylation | Piperazine, 2-fluoroethyl bromide | DMF or Acetonitrile | 25–60°C | 6–12 hours | 70–85 | Base (K2CO3) used to neutralize acid |

| 2 | Acylation (Amide formation) | 4-(2-fluoroethyl)piperazine, 2-chloropropanoyl chloride | DCM or chloroform | 0–25°C | 1–12 hours | 75–95 | Triethylamine neutralizes HCl |

| 3 | Purification | Chromatography / Recrystallization | Hexanes/EtOAc, Isopropanol | Ambient | Variable | — | Purity >95% achieved |

Research Findings and Analytical Data

- Yields: Literature reports yields ranging from 70% to 95% for the overall synthesis depending on reaction scale and purification efficiency.

- Stereochemistry: The compound is generally prepared as a racemate unless chiral starting materials or catalysts are employed.

- Characterization: Confirmed by NMR, LC-MS, and IR spectroscopy. Key signals include:

- Proton NMR: Characteristic signals for piperazine ring protons and 2-fluoroethyl substituent.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight including chlorine isotopes.

- IR Spectroscopy: Amide carbonyl stretch near 1650 cm⁻¹ and C–Cl stretch signals.

Q & A

Q. How can the structure of 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one be confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis :

- NMR : Analyze and spectra to verify proton and carbon environments. For example, δ 4.05 (s, 2H) and δ 161.16 (carbonyl) in analogous piperazine derivatives confirm key functional groups .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., Cl and F isotopes).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and C-F (~1100 cm) stretches .

- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C-Cl = 1.515 Å) and angles (e.g., N1-C7-C1 = 112.92°) for 3D conformation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to reactive chloro and fluoro groups:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store in inert, airtight containers to minimize hydrolysis or decomposition .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Start with piperazine alkylation (e.g., 2-fluoroethyl substitution), followed by chloro-propanone coupling. Monitor intermediates via TLC .

- Reagent Selection : Use sodium borohydride for controlled reductions or KMnO for oxidations in anhydrous solvents (e.g., DMF) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can contradictory data from spectroscopic characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR (e.g., δ 3.64 ppm for piperazine CH) with X-ray data (bond distances: C-Cl = 1.515 Å) to resolve ambiguities .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation in piperazine rings) .

- High-Resolution MS : Confirm molecular formula discrepancies caused by isotopic Cl/F patterns .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- InChI-Based Modeling : Use the standardized InChI string for database searches (e.g., PubChem) to identify analogous bioactive compounds .

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina. Parameterize fluorine’s electronegativity and chloro group’s steric effects .

- MD Simulations : Analyze stability of ligand-receptor complexes in solvated environments (GROMACS) over 100-ns trajectories .

Q. How can pharmacological activity be systematically evaluated?

- Methodological Answer :

- In Vitro Assays :

- Binding Affinity : Radioligand displacement (e.g., -labeled antagonists) on cell membranes expressing target receptors .

- Cytotoxicity : MTT assay on cancer cell lines (IC determination) .

- In Vivo Studies :

- Pharmacokinetics : Administer in rodent models; quantify plasma levels via LC-MS/MS. Adjust doses based on clearance rates (t) .

Q. What strategies address low solubility in aqueous media during bioassays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100-200 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.